molecular formula C21H22ClN3S B10973039 1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B10973039
M. Wt: 383.9 g/mol
InChI Key: HJMJWRSKVGKGIH-UHFFFAOYSA-N
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Description

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a piperazine ring, a thiazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their functionalization with the appropriate phenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, which is used to incorporate the piperazine moiety into the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. These methods would also incorporate rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group, such as a halogen or amine.

Scientific Research Applications

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and thiazole derivatives, such as:

Uniqueness

What sets 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22ClN3S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C21H22ClN3S/c1-16-4-2-5-17(12-16)21-23-19(15-26-21)14-24-8-10-25(11-9-24)20-7-3-6-18(22)13-20/h2-7,12-13,15H,8-11,14H2,1H3

InChI Key

HJMJWRSKVGKGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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